![molecular formula C10H13NO2 B1626334 Ethyl 4,6-dimethylnicotinate CAS No. 46174-51-0](/img/structure/B1626334.png)
Ethyl 4,6-dimethylnicotinate
Overview
Description
Scientific Research Applications
Synthesis of Nicotinic Acid Derivatives
Ethyl 4,6-dimethylnicotinate is used in the synthesis of nicotinic acid derivatives, such as the transformation of iodoalkylates of its ethyl ester into ethyl esters of 2-alkylamino-4,6-dimethylnicotinic acid. This process involves the action of various amines and can lead to products of rearrangement and transamination (Danagulyan, Saakyan, & Panosyan, 2001).
Complexation and Reduction Studies
It plays a role in the creation of nicotinic acid crown ethers. For example, ethyl 2,6-dimethylnicotinate was converted into macrocyclic oxazolines and dibenzo-18-crown-6 macrocyclic analogs, illustrating its utility in complex chemical structures (Newkome & Marston, 1983).
Creation of Pyridopyrimidines
This compound is significant in the creation of derivatives of pyrido[2,3-d]pyrimidines. For instance, ethyl esters or anilides of 2-amino-4,6-dimethylnicothinic acid can be converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines (Demina & Konshin, 1992).
Anxiolytic Activity Research
Ethyl 4,6-dimethylnicotinate derivatives, like 4-amino-2,6-dimethylnicotinic acid esters and amides, have been studied for anxiolytic activity. This research is important for understanding the potential therapeutic applications of these compounds (Glozman, Zhmurenko, Lezina, Molodavkin, & Voronina, 2001).
Mechanism of Action
Target of Action
Ethyl 4,6-dimethylnicotinate is a derivative of nicotinic acid, also known as niacin or vitamin B3 Similar compounds like methyl nicotinate and other nicotinic acid esters are known to interact with prostaglandin d2 .
Mode of Action
It is suggested that similar compounds like methyl nicotinate promote the release of prostaglandin d2 . This interaction is thought to be strictly locally-acting due to its short half-life .
Biochemical Pathways
All components of vitamin b3, including nicotinic acid and its derivatives, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph .
Pharmacokinetics
Similar compounds like methyl nicotinate are known to have high gastrointestinal absorption and are bbb permeant .
Result of Action
Similar compounds like methyl nicotinate are known to act as peripheral vasodilators to enhance local blood flow at the site of application .
Action Environment
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-hydroxy-4,6-diMethylnicotinate, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
ethyl 4,6-dimethylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-6-11-8(3)5-7(9)2/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCMTYQDOREMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509987 | |
Record name | Ethyl 4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dimethylnicotinate | |
CAS RN |
46174-51-0 | |
Record name | Ethyl 4,6-dimethylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00509987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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